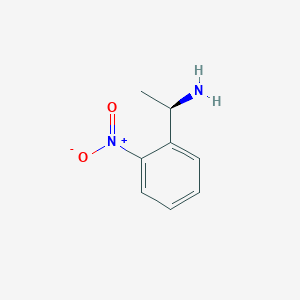

(1R)-1-(2-Nitrophenyl)ethylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(2-nitrophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6(9)7-4-2-3-5-8(7)10(11)12/h2-6H,9H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWYAACMYPJUURZ-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (1R)-1-(2-Nitrophenyl)ethylamine: Properties, Synthesis, and Applications

Abstract and Introduction

(1R)-1-(2-Nitrophenyl)ethylamine is a chiral primary amine of significant interest in the fields of pharmaceutical development and asymmetric synthesis. Its structure, featuring a chiral center adjacent to a phenyl ring substituted with an ortho-nitro group, makes it a valuable and versatile chiral building block. The specific (R)-enantiomer is crucial for constructing stereochemically defined molecules, where biological activity is often dependent on a single enantiomer. The ortho-nitro functionality provides a synthetic handle for further transformations, such as reduction to an amino group, enabling the synthesis of bidentate ligands or facilitating intramolecular cyclization reactions.[1]

This guide provides a comprehensive technical overview of the core chemical properties, structure, synthesis, and applications of this compound, intended for researchers and professionals in organic synthesis and drug development. We will detail scientifically sound protocols for the synthesis of the racemic compound and its subsequent enantiomeric resolution, discuss its structural features, and explore its utility in modern chemistry.

Physicochemical and Structural Properties

The compound is most commonly supplied and handled as its hydrochloride salt, which enhances its stability and crystallinity.[2]

Identity and Nomenclature

| Property | Value | Source(s) |

| Compound Name | This compound | N/A |

| Synonyms | (R)-1-(2-Nitrophenyl)ethanamine, (R)-2-Nitro-α-methylbenzylamine | [3] |

| HCl Salt Name | This compound hydrochloride | [3] |

| CAS Number (HCl Salt) | 1431699-56-7 | [3] |

| Molecular Formula | Free Base: C₈H₁₀N₂O₂ HCl Salt: C₈H₁₁ClN₂O₂ | [3] |

| Molecular Weight | Free Base: 166.18 g/mol HCl Salt: 202.64 g/mol | [2][3] |

| Appearance | Typically an off-white or yellow solid (in salt form). |

Structural Analysis

The key structural features of this compound are the stereogenic center at the α-carbon (the carbon attached to the amine and the phenyl ring) and the electron-withdrawing nitro group at the C2 (ortho) position of the phenyl ring.

Caption: Molecular structure of this compound. The chiral center is marked with an asterisk (*).

Expected Spectroscopic Data

While experimental spectra for this specific compound are not widely published, its ¹H and ¹³C NMR spectra can be predicted with high confidence based on its structure.

-

¹H NMR:

-

Aromatic Protons (4H): Expect complex multiplets in the range of δ 7.5-8.2 ppm. The proton ortho to the nitro group will be the most deshielded.

-

CH (1H): A quartet (due to coupling with the methyl group) between δ 4.5-5.0 ppm.

-

NH₂ (2H): A broad singlet that can appear over a wide range (δ 1.5-3.0 ppm) and is exchangeable with D₂O.

-

CH₃ (3H): A doublet (due to coupling with the α-proton) around δ 1.5-1.8 ppm.

-

-

¹³C NMR:

-

Aromatic Carbons (6C): Six distinct signals are expected between δ 120-150 ppm. The carbon bearing the nitro group (C2) will be highly deshielded, while the carbon attached to the ethylamine group (C1) will also be distinct.

-

CH (1C): A signal around δ 50-55 ppm.

-

CH₃ (1C): A signal in the aliphatic region, around δ 20-25 ppm.

-

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound involves two critical stages: the synthesis of the racemic mixture and its subsequent separation into individual enantiomers, a process known as chiral resolution.

Synthesis of Racemic 1-(2-Nitrophenyl)ethylamine

A robust and direct method for synthesizing the racemic amine is the reductive amination of 2'-nitroacetophenone.[4] This avoids the challenges of controlling regioselectivity associated with nitrating 1-phenylethylamine directly.[5]

Workflow: Synthesis of Racemic 1-(2-Nitrophenyl)ethylamine

-

Starting Material: 2'-Nitroacetophenone[6]

-

Reaction: Reductive amination using a source of ammonia and a reducing agent. The Leuckart reaction is a classic and effective method.[7]

-

Product: Racemic (±)-1-(2-Nitrophenyl)ethylamine

-

Objective: To synthesize racemic (±)-1-(2-Nitrophenyl)ethylamine from 2'-nitroacetophenone.

-

Materials:

-

2'-Nitroacetophenone

-

Formamide (serves as both ammonia source and reducing agent precursor)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution (e.g., 5 M)

-

Diethyl ether or other suitable extraction solvent

-

-

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2'-nitroacetophenone (1 equivalent) and formamide (excess, e.g., 5-10 equivalents).

-

Heating: Heat the mixture to 160-180 °C and maintain under reflux for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Causality: At this temperature, formamide decomposes to provide ammonia and formic acid in situ. The ammonia condenses with the ketone to form an imine, which is then reduced by the formic acid.

-

Hydrolysis: After cooling the reaction mixture, add concentrated hydrochloric acid (e.g., 10 mL per 10 g of starting ketone) and reflux for an additional 1-2 hours. Causality: This step hydrolyzes the intermediate N-formyl amine to the desired primary amine hydrochloride salt.

-

Work-up (Acid-Base Extraction):

-

Cool the mixture and extract with diethyl ether to remove any unreacted ketone.

-

Make the aqueous layer strongly alkaline (pH > 12) by the careful addition of sodium hydroxide solution.

-

Extract the liberated free amine into diethyl ether or ethyl acetate (3x volumes).

-

-

Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude racemic 1-(2-Nitrophenyl)ethylamine as an oil or solid.

-

Chiral Resolution via Diastereomeric Salt Formation

The most established method for separating enantiomers of a chiral amine is classical resolution by forming diastereomeric salts with a chiral acid.[8] L-(+)-Tartaric acid is a cost-effective and highly effective resolving agent for this class of amines.

Principle: The racemic amine [(R)-Amine and (S)-Amine] is reacted with a single enantiomer of a chiral acid, for example, (2R,3R)-Tartaric Acid [(+)-TA]. This forms a mixture of two diastereomeric salts: [(R)-Amine:(+)-TA] and [(S)-Amine:(+)-TA]. These diastereomers have different physical properties, including solubility. By carefully choosing a solvent, one diastereomer can be selectively crystallized while the other remains in solution.[8]

Caption: Workflow for the chiral resolution of a racemic amine using a chiral acid.

-

Objective: To isolate this compound from the racemic mixture.

-

Materials:

-

Racemic (±)-1-(2-Nitrophenyl)ethylamine

-

L-(+)-Tartaric acid

-

Methanol

-

Sodium hydroxide solution (e.g., 2 M)

-

Diethyl ether or ethyl acetate

-

-

Procedure:

-

Salt Formation: Dissolve L-(+)-tartaric acid (0.5 equivalents) in a minimum amount of warm methanol. Causality: Using 0.5 equivalents of the resolving agent is often most efficient for initial screening and crystallization, as it ensures only one enantiomer can fully precipitate as the salt.

-

In a separate flask, dissolve the racemic amine (1 equivalent) in methanol.

-

Slowly add the amine solution to the tartaric acid solution with stirring.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) for several hours or overnight to promote the crystallization of the less soluble diastereomeric salt, (+)-tartrate salt of this compound.

-

Isolation of Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

-

Liberation of Free Amine:

-

Suspend the collected crystals in water and add 2 M sodium hydroxide solution until the pH is strongly basic (pH > 12) to deprotonate the amine.

-

Extract the liberated this compound into an organic solvent (e.g., diethyl ether).

-

-

Final Isolation: Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

-

Purity Check: The enantiomeric excess (e.e.) of the product should be determined by chiral HPLC or by measuring its specific optical rotation. Further recrystallization of the diastereomeric salt may be required to achieve >99% e.e.

-

Applications in Organic and Medicinal Chemistry

This compound is a valuable intermediate due to its predefined stereochemistry and the synthetic versatility of its functional groups.

-

Chiral Building Block: Its primary application is as a chiral synthon. The amine group can act as a nucleophile in various reactions, transferring its chirality to a new, more complex molecule. This is a fundamental strategy in the synthesis of active pharmaceutical ingredients (APIs) where a specific stereoisomer is required for therapeutic activity.[9]

-

Precursor to Chiral Ligands: The ortho-nitro group is a key feature. It can be readily reduced to an amino group (e.g., via catalytic hydrogenation with Pd/C).[1] The resulting (1R)-1-(2-aminophenyl)ethylamine is a chiral 1,2-diamine. This class of compounds is extremely important as chiral ligands for transition metal catalysts used in asymmetric catalysis, such as asymmetric hydrogenation or transfer hydrogenation reactions.

-

Resolving Agent: While less common for this specific molecule, chiral amines themselves can be used as resolving agents for racemic acids, following the same principles of diastereomeric salt formation described above.

Safety and Handling

As with any chemical, this compound and its precursors should be handled with appropriate care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Hazards (Inferred from related compounds):

-

Toxicity: Amines can be toxic if swallowed, inhaled, or absorbed through the skin.

-

Corrosivity: Many amines and their hydrochloride salts are corrosive and can cause skin and eye burns.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. The hydrochloride salt should be stored in a tightly sealed container, protected from light and moisture.[2][3]

-

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

-

Shaanxi Lighte Optoelectronics Material Co., Ltd. (n.d.). (R)-1-(2-nitrophenyl)ethanamine hydrochloride. Retrieved from [Link] OLED.com/reagent/(r)-1-(2-nitrophenyl)ethanamine-hydrochloride-cas-no-1431699-56-7

-

Shanghai Amole Biotechnology Co., Ltd. (2025). (R)-1-(2-Nitrophenyl)ethanamine hydrochloride Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. Chemsrc.com. Retrieved from [Link]

-

ResearchGate. (n.d.). Direct reductive amination of various acetophenone analogues with N-methylaniline. Retrieved from [Link]

-

Shaanxi Lighte Optoelectronics Material Co., Ltd. (n.d.). (R)-1-(2-nitrophenyl)ethanamine hydrochloride. Retrieved from [Link]

- Carlson, R., Lejon, T., Lundstedt, T., & Le Clouerec, E. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046-1049.

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

University of Leeds. (2021). Stereochemistry - Stereoelectronics. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2'-Nitroacetophenone. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (n.d.). CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride.

-

Taylor & Francis Online. (2006). A Convenient Synthesis of 4-Nitrophenethylamine Hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrogenation of Nitro-Substituted Acetophenones. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. (R)-1-(2-nitrophenyl)ethanamine hydrochloride-SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD [en.ltom.com]

- 3. chemscene.com [chemscene.com]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride - Google Patents [patents.google.com]

- 6. 2'-Nitroacetophenone | C8H7NO3 | CID 11346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]

- 9. Different synthetic pathways of 4-Nitrophenethylamine hydrochloride_Chemicalbook [chemicalbook.com]

(1R)-1-(2-Nitrophenyl)ethylamine: A Comprehensive Technical Guide for Advanced Synthesis

Abstract

(1R)-1-(2-Nitrophenyl)ethylamine is a chiral primary amine of significant interest in modern organic synthesis and drug discovery. Its unique structure, featuring a stereocenter adjacent to an ortho-substituted nitrophenyl ring, makes it a valuable building block for the construction of complex, enantiomerically pure molecules. The ortho-nitro group serves as a versatile synthetic handle, capable of being transformed into a variety of other functional groups, thereby opening pathways to diverse molecular architectures. This guide provides an in-depth analysis of this compound, consolidating its core chemical identifiers, physicochemical properties, state-of-the-art synthesis protocols, key applications, and essential safety protocols. This document is intended for researchers, chemists, and process development scientists engaged in pharmaceutical and fine chemical synthesis.

Core Compound Identification and Properties

The unambiguous identification of a chemical entity is paramount for reproducibility and safety in research and development. This compound is most commonly handled and available as its hydrochloride salt, which enhances its stability and shelf-life.

| Identifier | Value | Source |

| IUPAC Name | (1R)-1-(2-nitrophenyl)ethan-1-amine hydrochloride | PubChem[1] |

| CAS Number | 1431699-56-7 | ChemScene, Shaanxi Lighte[2][3] |

| Molecular Formula | C₈H₁₁ClN₂O₂ | PubChem[1] |

| Molecular Weight | 202.64 g/mol | PubChem[1] |

| Parent Compound CID | 14341955 ((1R)-1-(2-nitrophenyl)ethanamine) | PubChem[1] |

Synonyms: A variety of synonyms are used in literature and commercial listings, primarily for the hydrochloride salt. Recognizing these is crucial for effective literature searching.

-

(1R)-1-(2-nitrophenyl)ethanamine;hydrochloride[1]

-

Benzenemethanamine, α-methyl-2-nitro-, hydrochloride (1:1), (αR)-

Physicochemical Properties:

| Property | Value | Notes |

| Appearance | Solid crystalline powder | Based on related compounds. |

| Solubility | Soluble in water and polar solvents | Based on related compounds. |

| Storage Conditions | 2-8°C, protect from light | Shaanxi Lighte[3] |

Asymmetric Synthesis: Methodology and Rationale

The synthesis of enantiomerically pure this compound is a key challenge, primarily addressed through the asymmetric reduction of the prochiral ketone, 2'-nitroacetophenone. The choice of methodology is dictated by the desired enantiomeric excess (e.e.), scalability, and economic viability. Asymmetric transfer hydrogenation (ATH) has emerged as a robust and efficient method.

Core Methodology: Asymmetric Transfer Hydrogenation (ATH)

ATH offers a practical alternative to high-pressure hydrogenation, utilizing a hydrogen donor (e.g., 2-propanol or formic acid) in the presence of a chiral transition metal catalyst. The mechanism hinges on the formation of a chiral metal-hydride species that delivers a hydride to one face of the ketone preferentially, governed by the stereochemistry of the chiral ligand.

Causality of Experimental Choices:

-

Catalyst System: A common choice involves a Ruthenium (Ru) or Rhodium (Rh) precursor, such as [RuCl₂(p-cymene)]₂ or [Cp*RhCl₂]₂, complexed with a chiral amino alcohol or diamine ligand. The ligand's structure creates a chiral pocket around the metal center, which is essential for stereodifferentiation.

-

Hydrogen Donor: 2-Propanol is frequently used as it is inexpensive and also serves as the solvent. The equilibrium is driven by the removal or consumption of the acetone by-product.

-

Base: A base, such as KOH or NaOH, is required to generate the active metal-alkoxide catalyst from the pre-catalyst and the amino alcohol ligand.

Workflow for Asymmetric Transfer Hydrogenation

Caption: Asymmetric synthesis workflow via transfer hydrogenation.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on established principles of asymmetric transfer hydrogenation of acetophenone derivatives.[4][5]

Step 1: Catalyst Preparation (in situ)

-

To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the Ruthenium precursor [RuCl₂(p-cymene)]₂ (0.005 mol eq.).

-

Add the chiral ligand, for example, (1R,2S)-aminoindanol (0.01 mol eq.).

-

Add anhydrous, degassed 2-propanol (approx. 0.5 M relative to substrate).

-

Stir the mixture at room temperature for 20-30 minutes to allow for pre-catalyst formation.

Step 2: Asymmetric Reduction

-

In a separate flask, dissolve 2'-nitroacetophenone (1.0 eq.) in anhydrous, degassed 2-propanol.

-

Add the substrate solution to the catalyst mixture.

-

Initiate the reaction by adding a solution of KOH in 2-propanol (0.1 mol eq.).

-

Heat the reaction to a specified temperature (e.g., 40-60 °C) and monitor by TLC or HPLC for the disappearance of the starting ketone. Reaction times can vary from a few hours to 24 hours.

Step 3: Work-up and Isolation of Chiral Alcohol

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction by adding water.

-

Extract the product with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting crude (1R)-1-(2-nitrophenyl)ethanol is typically purified by column chromatography.

Step 4: Conversion of Alcohol to Amine

-

The chiral alcohol can be converted to the corresponding amine via several methods, such as a Mitsunobu reaction with phthalimide followed by hydrazinolysis, or by activation of the hydroxyl group (e.g., as a tosylate or mesylate) followed by nucleophilic substitution with an amine source (e.g., ammonia or an azide followed by reduction).

Self-Validating System: The success of this protocol is validated at each stage. The formation of the chiral alcohol is confirmed by chromatography and spectroscopy, and its enantiomeric excess is determined using chiral HPLC. The final amine product is then fully characterized to confirm its structure and purity.

Spectroscopic and Analytical Data

Characterization of the final product is critical for quality control. The following data are representative and based on the analysis of the parent structure and closely related analogues.

Representative Spectroscopic Data:

| Technique | Expected Key Features |

| ¹H NMR | Aromatic Protons: Multiplets in the range of δ 7.4-8.2 ppm. CH-N Proton: A quartet around δ 4.5-5.0 ppm. CH₃ Protons: A doublet around δ 1.5-1.7 ppm. NH₂ Protons: A broad singlet, position variable. |

| ¹³C NMR | Aromatic Carbons: Signals between δ 124-150 ppm. C-NO₂ Carbon: Signal around δ 148 ppm. CH-N Carbon: Signal around δ 50-55 ppm. CH₃ Carbon: Signal around δ 20-25 ppm. |

| FTIR (cm⁻¹) | N-H Stretch: Two characteristic sharp peaks for a primary amine around 3300-3400 cm⁻¹. Aromatic C-H Stretch: ~3050-3100 cm⁻¹. Asymmetric NO₂ Stretch: Strong absorption around 1520-1540 cm⁻¹. Symmetric NO₂ Stretch: Strong absorption around 1340-1360 cm⁻¹. |

| Mass Spec (EI) | Molecular Ion (M⁺): Expected at m/z = 166 (for free base). Major Fragment: Loss of methyl group (M-15) leading to a fragment at m/z = 151. Alpha-cleavage resulting in a prominent iminium ion fragment is also expected. |

Applications in Drug Development and Medicinal Chemistry

This compound is a quintessential chiral building block. Its value lies in the strategic placement of three key features: the chiral amine, the aromatic ring, and the ortho-nitro group.

-

Chiral Scaffold: The primary amine at the stereocenter is a key attachment point for building larger molecules. It allows for the diastereoselective synthesis of complex targets, where the initial chirality of the ethylamine directs the stereochemistry of subsequent reactions.[6]

-

Synthetic Handle: The ortho-nitro group is not merely a substituent; it is a versatile precursor. It can be readily reduced to an amino group, which can then participate in a wide range of transformations, including cyclization reactions to form heterocycles like quinolines or benzimidazoles—privileged structures in medicinal chemistry.

-

Bioisostere and Analogue Synthesis: In drug discovery programs, this compound serves as a valuable starting material for the synthesis of libraries of analogues. The nitro group can be transformed into other functionalities (e.g., hydroxyl, halo, cyano groups) to probe structure-activity relationships (SAR).

Logical Workflow: From Chiral Amine to Heterocyclic Drug Scaffolds

Caption: Synthetic utility in generating diverse heterocyclic cores.

Safety, Handling, and Storage

Based on data for structurally similar nitrophenylethylamine hydrochlorides, appropriate caution must be exercised when handling this compound.

-

Hazard Identification: May cause skin, eye, and respiratory system irritation. The toxicological properties have not been fully investigated.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid dust formation. Avoid ingestion and inhalation.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place as recommended (2-8°C).[3] The compound may be light-sensitive.

-

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Flush eyes with plenty of water for at least 15 minutes.

-

Inhalation: Move person into fresh air.

-

Ingestion: Rinse mouth with water.

-

In all cases of exposure, seek medical attention.

-

Conclusion

This compound stands as a strategically important chiral intermediate for the synthesis of high-value, enantiomerically pure compounds. Its efficient preparation via asymmetric transfer hydrogenation and the synthetic versatility of its ortho-nitro group provide chemists with a powerful tool for accessing novel chemical space. The methodologies and data presented in this guide offer a robust foundation for the effective utilization of this compound in research and development, particularly within the pharmaceutical industry.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Retrieved from [Link]

-

Shaanxi Lighte Optoelectronics Material Co., Ltd. (n.d.). (R)-1-(2-nitrophenyl)ethanamine hydrochloride. Retrieved from [Link]

-

Corey Organics. (n.d.). API Intermediates, Fine Chemicals. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of N-Acetyl-2-(4-nitrophenyl)ethylamine in Chemical Synthesis. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 861337-74-8 | Product Name : 2-(2-Nitrophenyl)ethanamine Hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). (R)-1-(2-nitrophenyl)ethanamine hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Transfer hydrogenation of acetophenone derivatives. Retrieved from [Link]

-

Chemsrc.com. (2025). (R)-1-(2-Nitrophenyl)ethanamine hydrochloride. Retrieved from [Link]

-

Ikigai® Corporation. (n.d.). Pharmaceutical intermediates. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR spectrum of (1R,2S,1′R)-(–)-2-(1′-phenylethylamino)-1-phenyl-1- propanol HCl (1a). Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of (1R,2S,1′R)-(–)-2-(1′-(4′′-methoxyphenyl)ethylamino)-1- phenyl-1-propanol HCl (1e). Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Nitrophenyl)ethanol. Retrieved from [Link]

- Google Patents. (n.d.). CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride.

-

ResearchGate. (n.d.). Asymmetric Transfer Hydrogenation of Acetophenone with 1 R ,2 S -Aminoindanol/Pentamethylcyclopentadienylrhodium Catalyst. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]

-

SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un. Retrieved from [Link]

-

NIST WebBook. (n.d.). Ethanone, 1-(2-nitrophenyl)-. Retrieved from [Link]

-

ResearchGate. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]

-

OATD. (n.d.). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. Retrieved from [Link]

-

SpringerLink. (2025). Pharmacological applications of azomethine derivatives in the therapy of different diseases. Retrieved from [Link]

-

ResearchGate. (n.d.). The FTIR spectra of MFA form I and form II. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

-

NIST WebBook. (n.d.). Ethanone, 1-(2-nitrophenyl)-. Retrieved from [Link]

-

NIST WebBook. (n.d.). Ethanone, 1-(2-nitrophenyl)-. Retrieved from [Link]

-

NIST WebBook. (n.d.). Ethanone, 1-(3-nitrophenyl)-. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). 1H and 13C NMR spectra for compounds 3a-s and 4a-s. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Nitrodiphenylamine - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). (R)-1-(3-nitrophenyl)ethanol. Retrieved from [Link]

Sources

- 1. (R)-1-(2-nitrophenyl)ethanamine hydrochloride | C8H11ClN2O2 | CID 78357845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. (R)-1-(2-nitrophenyl)ethanamine hydrochloride-SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD [en.ltom.com]

- 4. researchgate.net [researchgate.net]

- 5. scihorizon.com [scihorizon.com]

- 6. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of (1R)-1-(2-Nitrophenyl)ethylamine: A Technical Guide

Introduction

(1R)-1-(2-Nitrophenyl)ethylamine is a chiral primary amine that serves as a valuable building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and chiral catalysts. The presence of a stereogenic center and a nitro-substituted aromatic ring imparts distinct chemical properties that are of significant interest to researchers in drug discovery and materials science. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural confirmation. This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The data presented herein is a combination of high-quality predicted spectra and analysis of characteristic spectral features, providing a robust resource for scientists and researchers.

Chemical Structure and Key Features

The structure of this compound features a chiral benzylic amine with a nitro group at the ortho position of the phenyl ring. This substitution pattern significantly influences the electronic environment of the molecule and, consequently, its spectroscopic signatures.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of readily available experimental spectra for the specific enantiomer, high-quality predicted spectra are presented below. These predictions are based on well-established algorithms that consider the intricate electronic effects of the substituents.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.85 | d | 1H | Ar-H (H6) |

| ~7.55 | t | 1H | Ar-H (H4) |

| ~7.40 | d | 1H | Ar-H (H3) |

| ~7.35 | t | 1H | Ar-H (H5) |

| ~4.55 | q | 1H | CH -NH₂ |

| ~1.70 | s (br) | 2H | NH ₂ |

| ~1.45 | d | 3H | CH ₃ |

Interpretation and Causality:

-

Aromatic Protons (δ 7.35-7.85): The protons on the aromatic ring appear in the downfield region due to the deshielding effect of the ring current. The ortho-nitro group is strongly electron-withdrawing, which further deshields the adjacent protons. The proton ortho to the nitro group (H6) is expected to be the most downfield. The coupling patterns (doublets and triplets) arise from spin-spin coupling with neighboring protons.

-

Methine Proton (δ ~4.55): The proton on the chiral carbon (CH-NH₂) is a quartet due to coupling with the three protons of the adjacent methyl group. Its chemical shift is influenced by the adjacent aromatic ring and the amine group.

-

Amine Protons (δ ~1.70): The protons of the primary amine typically appear as a broad singlet. The chemical shift can vary depending on concentration, solvent, and temperature due to hydrogen bonding.

-

Methyl Protons (δ ~1.45): The methyl protons appear as a doublet due to coupling with the single methine proton.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~148.5 | C -NO₂ (C2) |

| ~142.0 | C -CH(NH₂)CH₃ (C1) |

| ~133.0 | Ar-C H (C4) |

| ~128.0 | Ar-C H (C5) |

| ~127.5 | Ar-C H (C6) |

| ~124.0 | Ar-C H (C3) |

| ~50.0 | C H-NH₂ |

| ~24.0 | C H₃ |

Interpretation and Causality:

-

Aromatic Carbons (δ 124.0-148.5): The carbon atoms of the aromatic ring resonate in the downfield region. The carbon atom directly attached to the electron-withdrawing nitro group (C2) is the most deshielded and appears at the lowest field. The ipso-carbon attached to the ethylamine group (C1) also experiences a downfield shift.

-

Aliphatic Carbons (δ 24.0-50.0): The sp³ hybridized carbons of the ethylamine side chain appear in the upfield region of the spectrum. The methine carbon (CH-NH₂) is more deshielded than the methyl carbon (CH₃) due to its proximity to the electronegative nitrogen atom and the aromatic ring.

Experimental Protocol for NMR Spectroscopy:

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (for a 500 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: zg30 (or a similar 30-degree pulse sequence)

-

Number of Scans: 16-32

-

Spectral Width: 12-16 ppm

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay: 1-2 seconds

-

-

¹³C NMR:

-

Pulse Program: zgpg30 (or a similar proton-decoupled pulse sequence)

-

Number of Scans: 1024 or more (as ¹³C has a low natural abundance)

-

Spectral Width: 200-240 ppm

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2 seconds

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3250 (two bands) | N-H stretch | Primary Amine (-NH₂) |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Aliphatic |

| ~1600, ~1475 | C=C stretch | Aromatic Ring |

| 1550-1500 (strong) | Asymmetric N-O stretch | Nitro Group (-NO₂) |

| 1360-1300 (strong) | Symmetric N-O stretch | Nitro Group (-NO₂) |

| ~850 | C-N stretch | |

| ~750 | C-H out-of-plane bend | ortho-disubstituted aromatic |

Interpretation and Causality:

-

N-H Stretching: The presence of a primary amine is indicated by two characteristic stretching vibrations in the 3400-3250 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching modes of the N-H bonds.

-

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

-

Nitro Group Stretching: The most prominent features in the IR spectrum will be the strong absorptions from the nitro group. The asymmetric stretch typically appears around 1520 cm⁻¹ and the symmetric stretch around 1340 cm⁻¹. These bands are often very intense.

-

Aromatic C=C Stretching: The absorptions for the aromatic ring C=C stretching vibrations are found in the 1600-1475 cm⁻¹ region.

-

Aromatic Substitution Pattern: The out-of-plane C-H bending vibration around 750 cm⁻¹ is characteristic of ortho-disubstitution on a benzene ring.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Place a small drop of neat this compound directly onto the ATR crystal. If the sample is a solid, a small amount of the solid is pressed firmly against the crystal.

-

-

Data Acquisition:

-

Record the background spectrum of the empty ATR accessory.

-

Record the sample spectrum.

-

The instrument software will automatically subtract the background from the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectral range is typically 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify the major absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): m/z = 166.08

-

Major Fragments:

| m/z | Proposed Fragment |

| 151 | [M - CH₃]⁺ |

| 120 | [M - NO₂]⁺ |

| 104 | [C₇H₆N]⁺ |

| 77 | [C₆H₅]⁺ |

Interpretation of Fragmentation Pattern:

The fragmentation of this compound under electron ionization is expected to follow characteristic pathways for benzylic amines and nitroaromatic compounds.

Caption: Proposed mass fragmentation pathway of this compound.

-

[M - CH₃]⁺ (m/z 151): Loss of a methyl radical via alpha-cleavage is a common fragmentation pathway for amines, leading to the formation of a stable iminium ion.

-

[M - NO₂]⁺ (m/z 120): Cleavage of the C-N bond of the nitro group is another likely fragmentation pathway.

-

[C₇H₆N]⁺ (m/z 104) and [C₆H₅]⁺ (m/z 77): Further fragmentation of the [M - NO₂]⁺ ion can lead to the formation of smaller, stable aromatic fragments.

Experimental Protocol for Mass Spectrometry (GC-MS with EI):

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or methanol (e.g., 1 mg/mL).

-

-

Gas Chromatography (GC) Parameters:

-

Injector Temperature: 250 °C

-

Column: A suitable capillary column (e.g., HP-5MS).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the major fragment ions and propose fragmentation pathways.

-

Compare the obtained spectrum with a library of mass spectra for confirmation.

-

Conclusion

The spectroscopic data presented in this technical guide provide a comprehensive fingerprint for the characterization of this compound. The predicted NMR spectra, in conjunction with the characteristic IR absorption bands and the anticipated mass fragmentation pattern, offer a robust framework for the identification and purity assessment of this important chiral building block. The detailed experimental protocols serve as a practical resource for researchers to obtain high-quality spectroscopic data in their own laboratories.

References

- At present, no direct and complete experimental spectroscopic data for this compound is available in major public spectral databases. The data and interpretations presented in this guide are based on established principles of spectroscopic analysis and high-quality computational predictions.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

An In-Depth Technical Guide to the Solubility and Stability of (1R)-1-(2-Nitrophenyl)ethylamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R)-1-(2-Nitrophenyl)ethylamine hydrochloride is a chiral primary amine salt of significant interest in pharmaceutical research and development. Its structure, featuring a chiral center and a nitroaromatic moiety, makes it a valuable building block for the synthesis of various active pharmaceutical ingredients (APIs). A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its effective use in drug discovery, process development, and formulation. This technical guide provides a comprehensive overview of the solubility and stability of this compound hydrochloride, offering field-proven insights and detailed experimental protocols for its characterization.

Physicochemical Properties

A foundational understanding of the basic physicochemical properties of this compound hydrochloride is essential for any experimental work.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁ClN₂O₂ | [1] |

| Molecular Weight | 202.64 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [Various Suppliers][2] |

| Storage Conditions | 2-8°C, protect from light | [3] |

Solubility Profile

The hydrochloride salt form of this amine is intended to enhance its aqueous solubility, a critical attribute for many pharmaceutical applications.[4][5] While quantitative solubility data for this compound hydrochloride in a wide range of solvents is not extensively available in public literature, its general solubility characteristics can be inferred from its chemical structure and the behavior of similar amine salts.[6] It is expected to be soluble in water and polar organic solvents.[2]

General Solubility of Amine Hydrochlorides

Amine hydrochlorides are ionic compounds and, as such, generally exhibit good solubility in polar solvents, particularly water.[6] The dissolution process involves the dissociation of the salt into the protonated amine cation and the chloride anion, which are then solvated by the polar solvent molecules. In less polar organic solvents, the solubility of amine hydrochlorides is typically limited.

Proposed Experimental Protocol for Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of this compound hydrochloride in various solvents at different temperatures.

Objective: To quantitatively determine the solubility of this compound hydrochloride in a range of pharmaceutically relevant solvents at ambient and elevated temperatures.

Materials:

-

This compound hydrochloride

-

Selected solvents (e.g., water, ethanol, methanol, isopropanol, acetone, acetonitrile, dichloromethane, ethyl acetate)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Sample Preparation: Add an excess amount of this compound hydrochloride to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C, 37°C, 50°C). Allow the suspensions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

-

Sample Dilution and Analysis: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Data Presentation: The results should be tabulated for easy comparison of solubility across different solvents and temperatures.

Caption: Experimental workflow for solubility determination.

Stability Profile and Degradation Pathways

The stability of this compound hydrochloride is a critical factor that can impact its purity, potency, and safety. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[7][8] These studies involve subjecting the compound to stress conditions more severe than those it would typically encounter during storage and handling.[7][9]

Forced Degradation Studies (Stress Testing)

Forced degradation studies should be conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH).[10][11][12][13] The following conditions are recommended:

-

Acid Hydrolysis: Treatment with a strong acid (e.g., 0.1 M HCl) at elevated temperatures.

-

Base Hydrolysis: Treatment with a strong base (e.g., 0.1 M NaOH) at elevated temperatures.

-

Oxidation: Exposure to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Stress: Heating the solid compound at a high temperature (e.g., 80°C).

-

Photostability: Exposing the solid compound and its solution to a controlled light source providing both visible and UV radiation.[10][11][13][14]

Potential Degradation Pathways

Based on the chemical structure of this compound hydrochloride, several degradation pathways can be hypothesized.

-

Reduction of the Nitro Group: The nitroaromatic moiety is susceptible to reduction, which can lead to the formation of the corresponding nitroso, hydroxylamine, and ultimately the amino derivative.[15][16] This is a common degradation pathway for nitroaromatic compounds.[15][17]

-

Oxidation of the Ethylamine Side Chain: The primary amine and the benzylic carbon are potential sites for oxidation.[18][19][20] Oxidation can lead to the formation of imines, aldehydes, or carboxylic acids, and may result in deamination.

-

Hydrolysis: While the hydrochloride salt is stable, under certain pH and temperature conditions, the free base could potentially undergo reactions, although this is less likely to be a major degradation pathway. The hydrolytic degradation of some nitroaromatic compounds has been observed to be pH-dependent.[21]

Caption: Hypothesized degradation pathways of this compound hydrochloride.

Analytical Methodology for Purity and Stability Assessment

A validated, stability-indicating analytical method is crucial for accurately determining the purity of this compound hydrochloride and for monitoring its stability over time. Given the chiral nature of the molecule, a chiral HPLC method is the most appropriate choice.[22][23][24][25][26]

Recommended Analytical Technique: Chiral High-Performance Liquid Chromatography (HPLC)

Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) to separate the enantiomers of a chiral compound. The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their separation and quantification.

Typical Method Parameters:

-

Column: A polysaccharide-based or cyclodextrin-based chiral column is often a good starting point for the separation of chiral amines.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol) is commonly used in normal-phase chromatography. For reversed-phase applications, a mixture of water (with a pH modifier like perchloric acid) and an organic solvent (e.g., acetonitrile or methanol) can be employed.[22][24]

-

Detector: A UV-Vis detector set at a wavelength where the compound exhibits strong absorbance is typically used.

-

Flow Rate and Temperature: These parameters should be optimized to achieve good resolution and peak shape in a reasonable analysis time.

Experimental Protocol for Stability-Indicating Chiral HPLC Method Development

-

Forced Degradation Sample Analysis: Analyze the samples from the forced degradation studies using the developed chiral HPLC method.

-

Peak Purity Assessment: Ensure that the peak corresponding to this compound hydrochloride is spectrally pure and that there is no co-elution with any degradation products. A photodiode array (PDA) detector is useful for this purpose.

-

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.[22]

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound hydrochloride. While specific experimental data for this compound is limited in the public domain, this guide offers robust, field-proven protocols for determining these critical parameters. By following the outlined experimental procedures and considering the hypothesized degradation pathways, researchers, scientists, and drug development professionals can effectively characterize this important chiral building block, ensuring its quality and performance in their applications.

References

- Fredriksen, S. B., & Jens, K.-J. (2013). Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. Energy Procedia, 37, 1770–1777.

- Ravichandran, V., Shalini, S., Sundram, K. M., & Harish, R. (2016).

- Kasawar, G. B., & Farooqui, M. (2009). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Indian Journal of Pharmaceutical Sciences, 71(5), 533–537.

- Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.

- Kasawar, G. B., & Farooqui, M. (2009). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Semantic Scholar.

- Kasawar, G. B., & Farooqui, M. (2009). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide.

- Mole, J., Box, K., & Comer, J. (n.d.).

- MDPI. (n.d.). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process.

- ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products.

- Ravichandran, V., Shalini, S., Sundram, K. M., & Harish, R. (2016). Forced Degradation Studies.

- ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.

- European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.

- Oxford Academic. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures.

- FDA. (2018). Q1B Photostability Testing of New Drug Substances and Products.

- BioBoston Consulting. (2024). Guide to Photostability Testing: ICH Guidelines.

- Vevelstad, S. J., Grimstvedt, A., et al. (2013). Oxidative degradation of amines using a closed batch system. International Journal of Greenhouse Gas Control.

- PlumX. (n.d.).

- Liu, H., et al. (2014). Oxidative Degradation of Amine Solvents for CO2 Capture.

- Spain, J. C. (1995).

- Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.

- Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology.

- Pharmaceutical Technology. (2016).

- Benchchem. (n.d.).

- Al-Majed, A. R., et al. (2021).

- MDPI. (n.d.).

- The University of Texas at Austin. (n.d.). Thermal Degradation and Corrosion of Amines for CO2 Capture.

- LibreTexts. (2023). Solubility of Organic Compounds.

- PubChem. (n.d.). (R)-1-(2-nitrophenyl)ethanamine hydrochloride.

- Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. PubMed.

- Avdeef, A., & Tsinman, O. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH.

- MDPI. (n.d.).

- Quora. (2017). Why do amines dissolve in hydrochloric acid?

- Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption.

- Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Taylor & Francis Online.

- Bryan Research & Engineering, LLC. (2008).

- Wang, T., et al. (2011). Experiment research on amine thermal degradation during CO2 capture.

- Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.

- UKnowledge - University of Kentucky. (n.d.).

- LibreTexts. (2020). Amines as Bases.

- Shaanxi Lighte Optoelectronics Material Co., Ltd. (n.d.). (R)-1-(2-nitrophenyl)ethanamine hydrochloride.

- ResearchGate. (2019). How come the hydrochloride salt dissolves in hexane?

- Fisher Scientific. (n.d.).

- TradeIndia. (n.d.). (S)-1-(4-Nitrophenyl)ethylamine Hydrochloride.

Sources

- 1. (R)-1-(2-nitrophenyl)ethanamine hydrochloride | C8H11ClN2O2 | CID 78357845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-1-(4-Nitrophenyl)ethylamine Hydrochloride - Best Price for Research R&D Applications [jigspharma.com]

- 3. (R)-1-(2-nitrophenyl)ethanamine hydrochloride-SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD [en.ltom.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. quora.com [quora.com]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. acdlabs.com [acdlabs.com]

- 9. pharmtech.com [pharmtech.com]

- 10. database.ich.org [database.ich.org]

- 11. ema.europa.eu [ema.europa.eu]

- 12. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]

- 13. biobostonconsulting.com [biobostonconsulting.com]

- 14. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 15. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process | MDPI [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. PlumX [plu.mx]

- 22. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 23. [PDF] Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide | Semantic Scholar [semanticscholar.org]

- 24. researchgate.net [researchgate.net]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]

Chiral 2-Nitrophenylethylamine Derivatives: A Technical Guide to Their Discovery, Synthesis, and Application

This guide provides an in-depth exploration of the discovery, history, and synthetic methodologies of chiral 2-nitrophenylethylamine derivatives. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes the evolution of synthetic strategies, from classical resolutions to modern asymmetric catalysis, and highlights their critical role as versatile intermediates in the pharmaceutical industry.

Introduction: The Strategic Importance of a Chiral Nitroaromatic Scaffold

The 2-arylethylamine framework is a ubiquitous motif in medicinal chemistry, renowned for its ability to interact with the Central Nervous System (CNS) due to its capacity to cross the blood-brain barrier. This family of compounds, which includes vital neurotransmitters like dopamine, forms the structural basis for a multitude of pharmaceuticals. The introduction of a nitro group onto the phenyl ring, specifically at the 2-position, and the establishment of a chiral center at the ethylamine side chain, creates a unique and highly valuable synthetic intermediate: the chiral 2-nitrophenylethylamine derivative.

The nitro group serves as a versatile functional handle. It can be readily reduced to an amine, which can then be further functionalized, or it can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. The chirality of the ethylamine sidechain is of paramount importance, as the pharmacological activity of many drugs is dependent on a specific enantiomer. Consequently, the development of efficient methods for the synthesis of enantiomerically pure 2-nitrophenylethylamine derivatives has been a significant focus of chemical research.

This guide will traverse the historical landscape of their discovery, from early resolution techniques to the sophisticated asymmetric synthetic methods employed today. We will delve into the mechanistic underpinnings of these synthetic strategies and provide practical, field-proven protocols. Finally, we will explore the application of these chiral building blocks in the synthesis of complex drug molecules, underscoring their enduring relevance in modern drug discovery.

Historical Perspective: From Racemates to Enantiopure Compounds

The journey to obtaining enantiomerically pure chiral 2-nitrophenylethylamine derivatives mirrors the broader history of stereochemistry. Initially, these compounds would have been synthesized as racemic mixtures, with subsequent efforts focused on separating the enantiomers.

Classical Resolution: The Dawn of Chiral Separation

The concept of chiral resolution dates back to Louis Pasteur's seminal work in 1848. For amines, the most common classical resolution method involves the formation of diastereomeric salts with a chiral acid. Racemic 2-nitrophenylethylamine can be treated with a chiral resolving agent, such as (+)-tartaric acid or (-)-mandelic acid, to form a pair of diastereomeric salts. These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization. Once a diastereomerically pure salt is isolated, the chiral resolving agent can be removed by treatment with a base to yield the desired enantiomer of the 2-nitrophenylethylamine.

While effective, classical resolution has inherent limitations. The process can be laborious and is often limited to a theoretical maximum yield of 50% for the desired enantiomer, with the other half being discarded or requiring a separate racemization and recycling process.

The Advent of Asymmetric Synthesis: A Paradigm Shift

The development of asymmetric synthesis revolutionized the production of chiral compounds by enabling the direct synthesis of a single enantiomer, thereby circumventing the inefficiencies of classical resolution. The approaches to the asymmetric synthesis of chiral 2-arylethylamines, including the 2-nitro substituted derivatives, can be broadly categorized into two main areas: metal-catalyzed reactions and organocatalysis.

Modern Synthetic Methodologies

The contemporary synthesis of chiral 2-nitrophenylethylamine derivatives relies heavily on asymmetric catalysis, offering high enantioselectivity and efficiency.

Asymmetric Hydrogenation

One of the most powerful methods for the enantioselective synthesis of chiral amines is the asymmetric hydrogenation of prochiral enamines or imines. For the synthesis of 2-nitrophenylethylamine derivatives, a common strategy involves the asymmetric hydrogenation of a suitable precursor, such as a β-nitrostyrene derivative.

Asymmetric Michael Addition

The conjugate addition of a nucleophile to a nitroalkene, known as the Michael addition, is another cornerstone of asymmetric synthesis. The use of chiral catalysts can direct the addition to one face of the nitroalkene, leading to the formation of an enantioenriched product.

Experimental Protocol: Asymmetric Michael Addition for the Synthesis of a Chiral 2-Nitrophenylethylamine Derivative

This protocol describes a representative organocatalyzed Michael addition of a carbon nucleophile to 2-nitrostyrene, a common precursor for 2-nitrophenylethylamine derivatives.

Objective: To synthesize an enantioenriched γ-nitrocarbonyl compound as a precursor to a chiral 2-nitrophenylethylamine derivative.

Materials:

-

2-Nitrostyrene

-

Propanal

-

(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (organocatalyst)

-

Toluene (anhydrous)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a stirred solution of 2-nitrostyrene (1.0 mmol) in anhydrous toluene (5.0 mL) at room temperature, add the (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst (0.1 mmol, 10 mol%).

-

Add propanal (2.0 mmol) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically 24-48 hours), concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired enantioenriched γ-nitroaldehyde.

-

The resulting γ-nitroaldehyde can be converted to the corresponding chiral 2-nitrophenylethylamine derivative through subsequent reduction of the nitro group and reductive amination of the aldehyde.

Expected Outcome: The reaction should yield the γ-nitroaldehyde with high enantioselectivity (typically >90% ee).

Applications in Drug Development

Chiral 2-nitrophenylethylamine derivatives are valuable intermediates in the synthesis of a range of pharmaceuticals. The nitro group can be a precursor to an amino group, which is a common feature in many drug molecules.

Table 1: Examples of Chiral 2-Nitrophenylethylamine Derivatives in Pharmaceutical Synthesis

| Pharmaceutical Intermediate | Target Drug | Therapeutic Area |

| (R)-2-(4-Nitrophenyl)ethylamine | Mirabegron | Overactive Bladder |

| (S)-2-(4-Nitrophenyl)ethylamine | Dofetilide | Antiarrhythmic |

Case Study: Synthesis of Mirabegron

Mirabegron is a β3-adrenergic agonist used to treat overactive bladder. A key step in its synthesis involves the use of (R)-2-(4-nitrophenyl)ethylamine hydrochloride. This chiral intermediate is condensed with (R)-styrene oxide to form a chiral amino alcohol, which is then further elaborated to the final drug molecule.

Conclusion and Future Outlook

The discovery and development of synthetic routes to chiral 2-nitrophenylethylamine derivatives have been instrumental in advancing medicinal chemistry. From the early, less efficient methods of classical resolution to the highly sophisticated and efficient asymmetric catalytic methods of today, the ability to produce these compounds in high enantiomeric purity has enabled the synthesis of complex and stereochemically defined drug molecules.

Future research in this area will likely focus on the development of even more efficient and sustainable catalytic systems. The use of earth-abundant metal catalysts and the further refinement of organocatalytic methods will continue to be areas of active investigation. Furthermore, the application of these chiral building blocks in the synthesis of new and innovative therapeutic agents will undoubtedly continue to expand, solidifying their importance in the landscape of drug discovery and development.

Visualizations

Diagram 1: General Synthetic Strategies for Chiral 2-Nitrophenylethylamines

Caption: Overview of synthetic routes to chiral 2-nitrophenylethylamines.

Diagram 2: Application in Pharmaceutical Synthesis

Caption: Role as a key building block in drug synthesis.

References

- Transition Metal Catalysis for the Asymmetric Synthesis of 2-Arylethylamines: A Review of the New Millennium. PubMed Central.

- Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI.

- Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI.

- Synthesis method of (R)-2-p-nitrobenzene ethylamine-1-phenethyl alcohol and salt thereof.

- Early history of asymmetric synthesis: who are the scientists who set up the basic principles and the first experiments?. New Journal of Chemistry (RSC Publishing).

- Early history of asymmetric synthesis: Who are the scientists who set up the basic principles and the first experiments?.

- Transition Metal Catalysis for the Asymmetric Synthesis of 2-Arylethylamines: A Review of the New Millennium. PubMed Central.

- Part 6: Resolution of Enantiomers. Chiralpedia.

- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemiz

- Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermedi

- Chiral Drugs: An Overview. PMC - PubMed Central.

- 2-(2-NITROPHENYL)ETHANAMINE synthesis. ChemicalBook.

- A kind of preparation method of p-nitrophenyl ethylamine hydrochloride.

- Resolution of Racemic Mixtures by Phase Transition of PEGyl

- 2-Nitrophenethylamine hydrochloride. MySkinRecipes.

- Chiral Resolution Screening. Onyx Scientific.

- Application Notes and Protocols: 2-Nitrophenylhydrazine in the Synthesis of Pharmaceutical Intermedi

- Chiral Drugs: An Overview. PMC - PubMed Central.

- Chiral resolution. Wikipedia.

- Different synthetic pathways of 4-Nitrophenethylamine hydrochloride. ChemicalBook.

- New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. NIH.

- Organic & Biomolecular Chemistry. Royal Society of Chemistry.

- Heterocyclic Derivatives of 2-Amino-4-nitrophenol.

- A Convenient Synthesis of 4-Nitrophenethylamine Hydrochloride.

- An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives.

The Pivotal Role of (1R)-1-(2-Nitrophenyl)ethylamine as a Chiral Building Block in Modern Synthesis

An In-depth Technical Guide

Executive Summary

In the landscape of pharmaceutical development and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is often exclusive to a single enantiomer, with its mirror image being inactive or even harmful.[1][] This reality drives the continuous search for versatile and efficient chiral building blocks—foundational molecules from which complex, stereochemically-defined targets can be constructed. Among these, (1R)-1-(2-Nitrophenyl)ethylamine emerges as a uniquely valuable synthon. Its structure combines a stereogenic primary amine with a strategically placed nitro group on an aromatic ring, offering a powerful toolkit for asymmetric synthesis. This guide provides an in-depth exploration of its synthesis, properties, and multifaceted applications, demonstrating its utility as a chiral auxiliary, a precursor to sophisticated ligands, and a key intermediate in the synthesis of high-value molecules.

Foundational Concepts: Synthesis and Physicochemical Properties

The utility of any chiral building block begins with its accessibility. This compound is typically prepared from its racemic precursor, which is synthesized and then resolved into its constituent enantiomers.

Synthesis and Chiral Resolution

The common route to racemic 1-(2-nitrophenyl)ethylamine involves the reduction of 2-nitrophenylacetonitrile.[3] However, the critical step is the separation of the enantiomers, a process known as chiral resolution.[4] The most prevalent and industrially scalable method is the formation of diastereomeric salts.[4][5] This process involves reacting the racemic amine with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-mandelic acid. The resulting two diastereomeric salts exhibit different physical properties, most importantly, solubility. This difference allows for their separation by fractional crystallization.[][5] Once a single diastereomer is isolated, treatment with a base liberates the enantiomerically pure amine.

Experimental Protocol: Diastereomeric Salt Resolution

-

Salt Formation: Dissolve racemic 1-(2-nitrophenyl)ethylamine (1.0 eq.) in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve a chiral resolving agent, such as (+)-tartaric acid (0.5 eq.), in the same solvent, heating gently if necessary.

-

Crystallization: Slowly add the resolving agent solution to the racemic amine solution with stirring. Allow the mixture to cool gradually to room temperature, then potentially to 0-5 °C, to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystalline salt by filtration and wash with a small amount of cold solvent. The enantiomeric purity of the salt can be checked at this stage by liberating a small sample and analyzing it via chiral HPLC.

-

Recrystallization (Optional): If the desired enantiomeric excess (ee) is not achieved, recrystallize the salt from a fresh portion of the solvent to further enhance its purity.

-

Liberation of Free Amine: Suspend the purified diastereomeric salt in water and add an aqueous base (e.g., 2M NaOH) until the pH is >10. Extract the liberated this compound into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Final Purification: Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiopure amine.

Physicochemical Data

A thorough understanding of a building block's properties is essential for its effective use.

| Property | Value |

| IUPAC Name | (1R)-1-(2-Nitrophenyl)ethan-1-amine |

| CAS Number | 1431699-56-7 (for hydrochloride salt) |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| Appearance | Typically a yellow oil or solid |

| Key Functional Groups | Primary Chiral Amine, Nitroaromatic |

Note: Specific properties like melting point and optical rotation can vary based on purity and whether it is the free base or a salt form.[6]

Application as a Removable Chiral Auxiliary

One of the most powerful strategies in asymmetric synthesis is the use of a chiral auxiliary.[7][8] This involves temporarily attaching the chiral molecule to a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity. The auxiliary is then cleaved and can often be recovered. This compound is well-suited for this role.

The primary amine can be readily converted into an amide or imine. The inherent chirality of the auxiliary, coupled with the steric bulk of the nitrophenyl group, creates a biased stereochemical environment, forcing reagents to approach the molecule from a specific face.

Figure 1: Workflow for using this compound as a chiral auxiliary.

A Precursor to High-Performance Chiral Ligands

The development of transition metal-catalyzed asymmetric reactions has revolutionized organic synthesis. The efficacy of these reactions hinges on the design of the chiral ligand that coordinates to the metal center.[9] this compound serves as an excellent starting point for synthesizing more complex C₂-symmetric and non-symmetric ligands used in catalysis.

The primary amine is a versatile handle for derivatization into Schiff bases, diamines, or for coupling with phosphorus-containing moieties to create P,N-ligands. The ortho-nitro group can also be reduced to an amine, providing a second reactive site for building bidentate or tridentate ligands.[10] These ligands are instrumental in reactions like asymmetric hydrogenation, allylic alkylation, and Friedel-Crafts reactions.[9][11]

Experimental Protocol: Synthesis of a Chiral Schiff Base (Salen-type) Ligand Precursor

-

Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, combine this compound (2.0 eq.) and salicylaldehyde (or a derivative thereof) (1.0 eq.) in a solvent such as toluene.

-

Reaction: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid). Heat the mixture to reflux. Water is removed azeotropically and collected in the Dean-Stark trap, driving the reaction to completion.

-

Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.

-

Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Figure 2: Pathway from the chiral building block to an active species in asymmetric catalysis.

Strategic Role in Pharmaceutical Synthesis

The ultimate value of a chiral building block is demonstrated by its application in synthesizing biologically active molecules.[12][13] The dual functionality of this compound makes it a strategic starting material for numerous pharmaceutical intermediates.[14]

The Versatility of the Nitro Group

The nitro group is not merely a passive substituent; it is a powerful synthetic handle.[10][15]

-

Electron-Withdrawing Nature: It activates the aromatic ring towards nucleophilic aromatic substitution and influences the acidity of adjacent protons.

-

Transformation to an Amine: The most significant transformation is its reduction to an amino group (-NH₂), typically using catalytic hydrogenation (e.g., H₂/Pd-C) or reducing agents like SnCl₂. This unmasks a new nucleophilic center, opening pathways for:

-

Heterocycle Formation: The resulting ortho-diamine is a classic precursor for synthesizing benzodiazepines, quinoxalines, and other fused heterocyclic systems common in medicinal chemistry.

-

Further Derivatization: The new amine can be acylated, alkylated, or used in Sandmeyer-type reactions to introduce a wide variety of substituents.[10]

-

This "latent amine" strategy allows for the early introduction of a stereocenter, with the subsequent unmasking of the second amine to build molecular complexity in a controlled manner.

Figure 3: A strategic synthetic pathway leveraging the latent functionality of the nitro group.

Conclusion

This compound stands out as a chiral building block of significant strategic importance. Its value is derived not from a single application, but from its multifaceted utility. It provides a robust and accessible stereocenter that can be leveraged in three distinct and powerful ways: as a recyclable director of stereochemistry (chiral auxiliary), as a foundational scaffold for high-performance catalysts (ligand precursor), and as a key starting material for complex targets where its latent functionality (the nitro group) enables elegant and efficient synthetic routes. For researchers and professionals in drug development and chemical synthesis, a deep understanding of this building block's potential is a key asset in the rational design and execution of modern asymmetric synthesis.

References

-

Wikipedia. Chiral resolution. Wikipedia, The Free Encyclopedia. [Link]

-

Panchangam, M. L., et al. (2021). Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation. Molecules, 26(18), 5588. [Link]

-

Wikipedia. Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link]